molecular formula C6H10N2OS B2995366 2-[(1-Oxo-1lambda6-thiolan-1-ylidene)amino]acetonitrile CAS No. 1934389-94-2

2-[(1-Oxo-1lambda6-thiolan-1-ylidene)amino]acetonitrile

Cat. No.: B2995366
CAS No.: 1934389-94-2
M. Wt: 158.22
InChI Key: PMCAALXWRQCXMF-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-Oxo-1lambda6-thiolan-1-ylidene)amino]acetonitrile typically involves the reaction of thiolane derivatives with acetonitrile under specific conditions. One common method includes the use of a thiolane precursor, which is oxidized to form the 1-oxo-1lambda6-thiolan-1-ylidene intermediate. This intermediate then reacts with acetonitrile to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving controlled temperatures, pressures, and the use of catalysts to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

2-[(1-Oxo-1lambda6-thiolan-1-ylidene)amino]acetonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(1-Oxo-1lambda6-thiolan-1-ylidene)amino]acetonitrile has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(1-Oxo-1lambda6-thiolan-1-ylidene)amino]acetonitrile involves its interaction with molecular targets through its reactive functional groups. The thiolane ring and acetonitrile group can form covalent bonds with nucleophiles, leading to various biochemical and chemical pathways. These interactions can modulate the activity of enzymes, receptors, and other biomolecules .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(1-Oxo-1lambda6-thiolan-1-ylidene)amino]propionitrile
  • 2-[(1-Oxo-1lambda6-thiolan-1-ylidene)amino]butyronitrile
  • 2-[(1-Oxo-1lambda6-thiolan-1-ylidene)amino]pentanenitrile

Uniqueness

2-[(1-Oxo-1lambda6-thiolan-1-ylidene)amino]acetonitrile is unique due to its specific structure, which imparts distinct reactivity and properties compared to its analogs. The presence of the acetonitrile group and the thiolane ring allows for a wide range of chemical transformations and applications .

Properties

IUPAC Name

2-[(1-oxothiolan-1-ylidene)amino]acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2OS/c7-3-4-8-10(9)5-1-2-6-10/h1-2,4-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMCAALXWRQCXMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCS(=NCC#N)(=O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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